3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a pyrido-triazine core substituted with a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Pyrido[3,4-e][1,2,4]triazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine is unique due to the combination of the trimethoxyphenyl group and the pyrido-triazine core, which imparts distinct chemical and biological properties .
Biological Activity
3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound features a pyrido-triazine core that is substituted with a trimethoxyphenyl group, which may enhance its biological properties.
- Molecular Formula: C₁₅H₁₄N₄O₃
- Molecular Weight: 298.30 g/mol
- CAS Number: 60445-73-0
- IUPAC Name: 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine
Synthesis
The synthesis of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine typically involves cyclization reactions starting from 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized with an appropriate nitrile to yield the target triazine compound.
Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer activity. For instance:
- Cytotoxicity: In vitro studies using the MTT assay have demonstrated that compounds related to triazine structures can exhibit stronger cytotoxic effects than standard chemotherapeutics like cisplatin against various cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest that modifications in the triazine structure can enhance biological activity .
- Mechanism of Action: The anticancer activity is often attributed to mechanisms involving apoptosis induction and inhibition of key signaling pathways. For example, compounds similar to 3-(3,4,5-trimethoxyphenyl)-pyrido(3,4-e)(1,2,4)triazine have been shown to activate caspases (caspase 9 and caspase 3/7), suppress NF-κB expression, and promote pro-apoptotic factors like p53 and Bax .
Other Biological Activities
Beyond anticancer effects, triazine derivatives have been explored for various biological activities:
- Antimicrobial Activity: Some studies suggest potential antimicrobial properties against specific bacterial strains.
- Anti-inflammatory Effects: Certain triazine compounds have shown promise in reducing inflammation markers in preclinical models.
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of several triazine derivatives against breast cancer cell lines. The results indicated that specific modifications in the triazine structure significantly enhanced cytotoxicity compared to traditional agents. The most active derivative induced apoptosis through the activation of caspases and autophagy pathways .
Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships (SAR) of triazines revealed that substituents on the phenyl ring play a crucial role in modulating biological activity. Compounds with electron-donating groups exhibited improved interactions with target proteins involved in cancer progression .
Summary of Findings
Property | Details |
---|---|
Cytotoxicity | Stronger than cisplatin against MCF-7 and MDA-MB-231 |
Mechanism | Induces apoptosis via caspase activation; inhibits NF-κB |
Other Activities | Potential antimicrobial and anti-inflammatory effects |
Properties
CAS No. |
60445-73-0 |
---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H14N4O3/c1-20-12-6-9(7-13(21-2)14(12)22-3)15-17-11-8-16-5-4-10(11)18-19-15/h4-8H,1-3H3 |
InChI Key |
GPCPKLSYPBVKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.